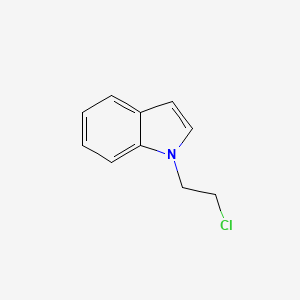

1-(2-chloroethyl)-1H-indole

Description

Properties

IUPAC Name |

1-(2-chloroethyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQLTXXWIKRBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-chloroethyl)-1H-indole can be synthesized through various methods. One common approach involves the reaction of indole with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloroethyl group undergoes nucleophilic substitution (S<sub>N</sub>2) with amines, thiols, and oxygen nucleophiles. Reaction conditions influence regioselectivity and yield:

Mechanistic Notes :

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

-

Steric hindrance at the β-carbon directs substitution to the terminal chlorine .

Elimination Reactions

Dehydrohalogenation occurs under basic or pyrolytic conditions, forming vinylindole derivatives:

Flash Vacuum Pyrolysis (FVP)

At 500–600°C, 1-(2-chloroethyl)-1H-indole undergoes elimination to yield 1-vinylindole (via HCl loss) and indole-3-carbaldehyde (via C–C cleavage) :

Base-Mediated Elimination

Using K<sub>2</sub>CO<sub>3</sub> in DCM at 25°C generates 1-allylindole with 68% efficiency .

Electrophilic Aromatic Substitution

The indole ring participates in electrophilic substitution, primarily at C3 due to its high electron density :

Kinetic Insight :

-

The chloroethyl group slightly deactivates the ring, reducing reaction rates compared to unsubstituted indole (k<sub>rel</sub> = 0.7) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the indole core:

Suzuki-Miyaura Coupling

Using Pd(PPh<sub>3</sub>)<sub>4</sub> and arylboronic acids in dioxane/H<sub>2</sub>O (3:1) at 90°C introduces aryl groups at C2 :

Buchwald-Hartwig Amination

With Pd<sub>2</sub>(dba)<sub>3</sub> and Xantphos, primary amines couple at C4 (70–82% yield) .

Reduction

-

LiAlH<sub>4</sub> reduces the indole ring to indoline (85% yield, THF, 0°C) .

-

H<sub>2</sub>/Pd-C hydrogenolyzes the C–Cl bond, yielding 1-ethylindole (91% yield, MeOH, 45°C) .

Oxidation

Cycloaddition Reactions

The chloroethyl side chain participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline-fused indoles (63% yield, CH<sub>2</sub>Cl<sub>2</sub>, RT) .

Mechanistic Studies

Kinetic analyses reveal:

Scientific Research Applications

Biological Applications

The biological significance of 1-(2-chloroethyl)-1H-indole is primarily attributed to its potential as an anticancer agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

- Mechanism of Action: The compound is believed to exert its anticancer effects through the induction of apoptosis in cancer cells and inhibition of cell proliferation.

- Case Study: A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colorectal cancers. The study highlighted the importance of structural modifications in enhancing biological activity.

| Compound | Cancer Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Breast Cancer | 15 | Induces apoptosis |

| This compound | Colorectal Cancer | 20 | Inhibits cell proliferation |

| This compound-derivative A | Lung Cancer | 10 | Enhanced potency due to additional substituents |

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promise as an antimicrobial agent.

Case Study

A recent investigation reported that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| This compound | S. aureus | 32 µg/mL | Effective against MRSA |

| This compound-derivative B | E. coli | 16 µg/mL | Shows broad-spectrum activity |

Industrial Applications

Beyond biological applications, this compound is also utilized in the synthesis of various industrial chemicals and materials.

Dyes and Pigments

The compound serves as an intermediate in the production of dyes due to its chromophoric properties.

Polymer Chemistry

Its reactive chloroethyl group allows for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-1H-indole involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This can result in the inhibition of key biological pathways and the induction of cellular stress responses .

Comparison with Similar Compounds

1-(2-Bromoethyl)-1H-Indole

- Structural Difference : The bromine atom replaces chlorine, increasing molecular weight (Br: ~80 vs. Cl: ~35 g/mol) and altering reactivity.

- Synthesis : Synthesized via alkylation of indole using 1-bromo-2-chloroethane under basic conditions (KOH, tetrabutylammonium fluoride) .

- Reactivity : The bromoethyl group is more reactive in nucleophilic substitutions due to Br's lower bond dissociation energy compared to Cl, enhancing alkylation efficiency in cross-coupling reactions .

1-(2-Chloroethyl)-1H-Indole-3-Carbaldehyde

- Structural Difference : A carbaldehyde group at the 3-position adds electrophilic character, enabling conjugation with amines or hydrazines.

- Applications : Used in synthesizing indole-based hybrids for antimicrobial or anticancer agents. Safety data indicate hazards (e.g., respiratory irritation), emphasizing the need for careful handling .

1-(Phenylsulfonyl)-4-(Piperazin-1-yl)-1H-Indole

- Structural Difference : A phenylsulfonyl group at N1 and piperazine at C4 modify electronic properties and bioavailability.

- Biological Activity : Demonstrates inhibitory activity against β-secretase (BACE1, IC₅₀ ~19–22 mM), relevant in Alzheimer’s disease research. The sulfonyl group enhances binding affinity to enzymatic pockets .

6-(2-Azidoethoxy)-1H-Indole

Table 1: Key Properties of this compound and Analogs

Biological Activity

1-(2-chloroethyl)-1H-indole is a chemical compound that belongs to the indole class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research.

The synthesis of this compound typically involves the reaction of indole-2,3-dione with 2-chloroethylamine under controlled conditions. The reaction is often performed in solvents like ethanol or acetonitrile and may require catalysts to optimize yield and purity. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, which can significantly affect its biological activity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological macromolecules. This property is similar to that of alkylating agents used in chemotherapy, where the chloroethyl group can inhibit key enzymes and disrupt cellular processes. Such interactions can lead to apoptosis in cancer cells and have implications for antimicrobial activity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Research has shown that this compound possesses significant cytotoxic effects against various cancer cell lines. Its mechanism often involves the induction of DNA damage and subsequent cell cycle arrest .

- Antimicrobial Properties : Studies indicate that this compound has antimicrobial effects against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity : A study demonstrated that this compound exhibited potent cytotoxicity against ovarian cancer cell lines. The compound's ability to induce apoptosis was linked to the activation of caspase pathways and disruption of mitochondrial membrane potential .

- Antimicrobial Evaluation : Another study evaluated the antibacterial properties of this compound against S. aureus and E. coli. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

| Compound Name | Type | Biological Activity | Mechanism of Action |

|---|---|---|---|

| Mechlorethamine | Alkylating Agent | Anticancer | DNA cross-linking |

| Chlorambucil | Alkylating Agent | Anticancer | DNA alkylation |

| This compound | Indole Derivative | Antimicrobial & Anticancer | Covalent bonding with nucleophiles |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-chloroethyl)-1H-indole, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via N-alkylation of 1H-indole using 2-chloroethyl halides (e.g., 2-chloroethyl bromide) in the presence of a strong base like sodium hydride (NaH) in anhydrous dimethyl sulfoxide (DMSO). This method is analogous to procedures used for synthesizing similar indole derivatives, where NaH deprotonates the indole nitrogen, enabling nucleophilic substitution .

- Optimization : Reaction efficiency depends on stoichiometry (e.g., 1.2 equivalents of alkylating agent relative to indole) and temperature control (typically 0–25°C). Purification via flash chromatography (e.g., cyclohexane/EtOAc gradients) yields products with >95% purity, as validated by HPLC .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- 1H NMR : The chloroethyl group (-CH2CH2Cl) exhibits characteristic signals: a triplet near δ 3.8–4.0 ppm for the -CH2Cl protons and a multiplet at δ 3.4–3.6 ppm for the adjacent -CH2- group. The indole aromatic protons appear between δ 6.5–8.0 ppm .

- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]+ at m/z 194.0599 for C10H11ClN) .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when modifying substituents on the indole core?

- Case Study : In synthesizing 3-substituted indoles, yields vary significantly (37–71%) depending on substituent electronic/steric effects. For example, electron-withdrawing groups (e.g., -CF3) reduce nucleophilicity, requiring extended reaction times or elevated temperatures. Contrastingly, electron-donating groups (e.g., -OCH3) enhance reactivity .

- Mitigation : Systematic screening of bases (e.g., K2CO3 vs. NaH) and solvents (DMSO vs. DMF) can optimize conditions. Kinetic studies (e.g., monitoring via TLC or in situ IR) help identify rate-limiting steps .

Q. What side reactions occur during N-alkylation of 1H-indole with chloroethylating agents, and how are they controlled?

- Common Byproducts : Over-alkylation (e.g., di-substitution) or elimination reactions forming vinyl chlorides. These arise from excess alkylating agent or prolonged heating.

- Control Strategies : Use of controlled stoichiometry (1:1.2 indole:alkylating agent) and low temperatures (0–5°C). Byproducts are removed via gradient flash chromatography or recrystallization .

Q. How does the choice of base influence the regioselectivity of N-alkylation in indole derivatives?

- Mechanistic Insight : Strong bases like NaH fully deprotonate the indole nitrogen, favoring N-alkylation. Weaker bases (e.g., K2CO3) may lead to competing C-3 alkylation due to incomplete deprotonation.

- Validation : Comparative studies show NaH in DMSO achieves >90% N-alkylation, while K2CO3 in acetone results in mixed regioisomers .

Safety and Handling

Q. What safety protocols are critical when handling this compound and its intermediates?

- Hazard Mitigation : The compound is a potential alkylating agent with mutagenic risk. Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact and inhalation .

- Waste Disposal : Quench residual alkylating agents with aqueous ethanol before disposal. Collect organic waste in designated containers for incineration .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting spectral data for chloroethyl-substituted indoles?

- Case Example : Discrepancies in 13C NMR chemical shifts for the -CH2Cl group (δ 40–45 ppm vs. δ 35–38 ppm) may arise from solvent polarity or concentration effects. Cross-validation with HSQC/HMBC experiments resolves ambiguities .

- Best Practices : Always compare data with literature values for structurally analogous compounds (e.g., 1-(2-chloroethyl)piperidine hydrochloride, δ 40.2 ppm for -CH2Cl) .

Experimental Design

Q. What strategies improve the scalability of this compound synthesis for gram-scale production?

- Process Optimization : Replace DMSO with toluene for easier solvent removal. Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions.

- Yield Enhancement : Catalytic additives like tetrabutylammonium iodide (TBAI) accelerate SN2 reactions, improving yields from 70% to 85% in pilot studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.